

The Selectivity Profile of SR-3029: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

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This technical guide provides a comprehensive overview of the selectivity profile of **SR-3029**, a potent and selective inhibitor of Casein Kinase 1 δ (CK1 δ) and Casein Kinase 1 ϵ (CK1 ϵ). This document details the quantitative inhibitory activities, the experimental methodologies used for these determinations, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to SR-3029

SR-3029 is a small molecule inhibitor that demonstrates potent, ATP-competitive inhibition of CK1 δ and CK1 ϵ , two key regulators of various cellular processes, including the Wnt/ β -catenin signaling pathway.^[1] Dysregulation of CK1 δ and CK1 ϵ activity has been implicated in the pathogenesis of several diseases, including cancer. **SR-3029** has emerged as a valuable chemical probe for elucidating the biological functions of these kinases and as a potential therapeutic agent. This guide focuses on its selectivity, a critical attribute for any targeted inhibitor, to provide researchers with a thorough understanding of its on-target and off-target activities.

Quantitative Selectivity Profile

The selectivity of **SR-3029** has been extensively characterized through in vitro kinase assays and broad kinase panel screening. The following tables summarize the key quantitative data,

providing a clear comparison of its potency against its primary targets and a range of other kinases.

Table 1: In Vitro Inhibitory Activity of SR-3029 against Primary and Off-Target Kinases

Target Kinase	Assay Type	IC50 (nM)	Ki (nM)	Reference
CK1δ	Cell-free assay	44	97	[1]
CK1ε	Cell-free assay	260	97	[1]
CDK4/cyclin D1	Cell-free assay	576	-	[1]
CDK4/cyclin D3	Cell-free assay	368	-	[1]
CDK6/cyclin D1	Cell-free assay	428	-	[1]
CDK6/cyclin D3	Cell-free assay	427	-	[1]
FLT3	Cell-free assay	3000	-	[1]
MYLK4	Kinase Panel Screen	>90% inhibition at 10 μM	-	
MARK2	Kinase Panel Screen	>90% inhibition at 10 μM	-	

Table 2: Cellular Activity of SR-3029 in Human Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	EC50 (nM)	Reference
A375	Melanoma	Proliferation (MTT)	86	[1]
MDA-MB-231	Triple-Negative Breast Cancer	Proliferation	5-70	[2]
MDA-MB-468	Triple-Negative Breast Cancer	Proliferation	5-70	[2]
SKBR3	HER2+ Breast Cancer	Proliferation	5-70	[2]
BT474	HER2+ Breast Cancer	Proliferation	5-70	[2]
MCF7	ER+ Breast Cancer	Proliferation	Less Potent	[1]
T47D	ER+ Breast Cancer	Proliferation	Less Potent	[1]
PANC-1	Pancreatic Cancer	Proliferation	5-400	[3]
T24	Bladder Cancer	Proliferation	5-400	[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

KINOMEScan® Selectivity Profiling

The overall kinase selectivity of **SR-3029** was determined using the KINOMEScan® platform, a competitive binding assay.

- Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of

kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. This method is ATP-independent and thus provides a direct measure of binding affinity.

- Protocol:
 - A panel of 442 kinases is used for the screen.
 - **SR-3029** is prepared at a concentration of 10 μ M in 1% DMSO.
 - The compound is incubated with the DNA-tagged kinases and the immobilized ligand.
 - After equilibration, the amount of kinase bound to the immobilized ligand is quantified via qPCR.
 - Results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. Hits are typically defined as kinases showing a significant reduction in binding (e.g., >90% inhibition) at the tested concentration.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of **SR-3029** against specific kinases was determined using a cell-free enzymatic assay.

- Principle: The assay measures the ability of **SR-3029** to inhibit the phosphorylation of a substrate by a purified kinase. The activity can be measured using various methods, including radioactive (32 P-ATP) or luminescence-based (e.g., lanthanide) detection.
- Protocol (Luminescence-based):
 - Reactions are performed in a 384-well plate in a final volume of 10 μ L.
 - The reaction buffer consists of 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mg/mL bovine serum albumin, 1 mM DTT, and 0.01% Triton X-100.
 - A 10-point dose-response curve of **SR-3029** is prepared with 3-fold serial dilutions, starting from 10 μ M.

- The purified kinase (e.g., CK1δ, CK1ε) and its specific substrate are added to the wells containing the inhibitor.
- The kinase reaction is initiated by the addition of ATP at a concentration close to its K_m for the specific kinase.
- The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
- The reaction is terminated, and the amount of phosphorylated substrate is detected using a specific antibody and a lanthanide-based detection system.
- The fluorescent signal is measured using a plate reader, and the data is fitted to a four-parameter logistic equation to determine the IC_{50} value.

Cell Proliferation (MTT) Assay

The half-maximal effective concentration (EC_{50}) of **SR-3029** on cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Protocol:
 - Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
 - The cells are treated with a serial dilution of **SR-3029** for 72 hours.
 - Following treatment, 10 μ L of 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.
 - The medium is removed, and the formazan crystals are dissolved in 100 μ L of DMSO.
 - The absorbance is measured at 570 nm using a microplate reader.

- The EC50 value is calculated by plotting the percentage of cell viability against the log concentration of **SR-3029**.

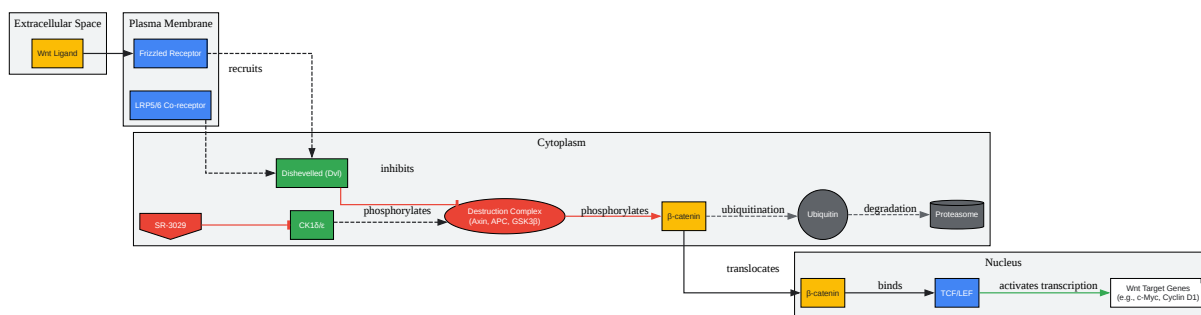
Wnt/ β -catenin Signaling Pathway Analysis (TCF/LEF Reporter Assay)

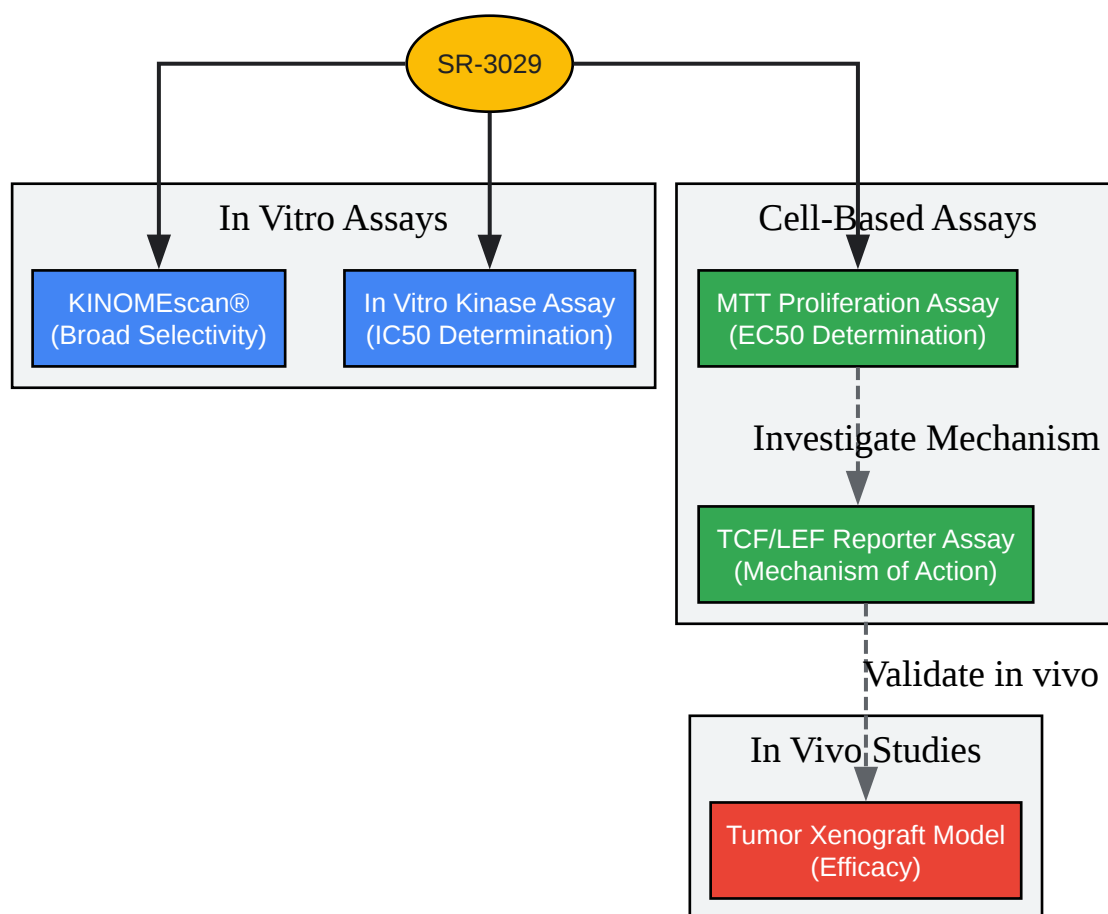
The effect of **SR-3029** on the Wnt/ β -catenin signaling pathway is assessed using a TCF/LEF luciferase reporter assay.

- Principle: This assay utilizes a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites. Activation of the Wnt/ β -catenin pathway leads to the nuclear translocation of β -catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter gene.
- Protocol:
 - Cells (e.g., MDA-MB-231) are co-transfected with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
 - After 24 hours, the cells are treated with **SR-3029** at various concentrations for a specified period (e.g., 18-24 hours).
 - Cells are then lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.
 - The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
 - The effect of **SR-3029** on Wnt/ β -catenin signaling is determined by the change in normalized luciferase activity compared to untreated controls.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by **SR-3029** and the general workflows of the experimental procedures described above.





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- To cite this document: BenchChem. [The Selectivity Profile of SR-3029: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b610973#understanding-the-selectivity-profile-of-sr-3029>]

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